N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide
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Overview
Description
N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide is a complex organic compound that features a piperidine ring substituted with a phenyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized from amidoximes and nitriles under acidic catalytic conditions . The piperidine ring is then introduced through a series of substitution reactions, followed by the attachment of the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while substitution could introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its energetic properties and thermal stability.
5-fluorouracil derivatives: These compounds exhibit significant anticancer activity and are used in chemotherapy.
Uniqueness
N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide stands out due to its combination of a piperidine ring with a 1,2,4-oxadiazole moiety, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-19-15(25-21-12)11-18-16(23)13-7-9-22(10-8-13)17(24)20-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVYEHJOOBPWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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